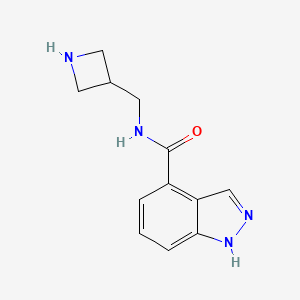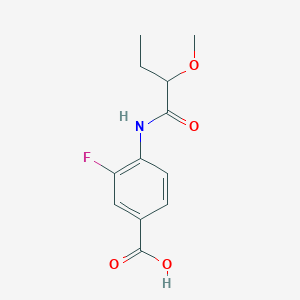![molecular formula C18H19NO5 B6661843 2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid](/img/structure/B6661843.png)
2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid is a synthetic organic compound that features a naphthalene ring system linked to an oxane (tetrahydropyran) moiety through an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes nitration followed by reduction to form the corresponding amine.
Coupling with Oxane Derivative: The naphthalene amine is then coupled with an oxane derivative, such as oxane-2-carbonyl chloride, under basic conditions to form the desired intermediate.
Introduction of the Acetic Acid Group: The intermediate is then reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the oxane moiety can be reduced to form alcohol derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the oxane moiety.
Substitution: Ester or amide derivatives of the acetic acid group.
Scientific Research Applications
2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Oxolane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid: Similar structure but with an oxolane (tetrahydrofuran) moiety instead of oxane.
Naphthalen-1-yl acetic acid derivatives: Compounds with different substituents on the naphthalene ring or acetic acid group.
Uniqueness
2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid is unique due to the presence of the oxane moiety, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-17(21)11-24-15-9-8-14(12-5-1-2-6-13(12)15)19-18(22)16-7-3-4-10-23-16/h1-2,5-6,8-9,16H,3-4,7,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDAHCMCYHMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid](/img/structure/B6661761.png)
![3-[3-[(3,5-Dimethoxyphenyl)methyl]azetidine-1-carbonyl]benzoic acid](/img/structure/B6661762.png)
![4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride](/img/structure/B6661769.png)
![[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6661770.png)
![1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone](/img/structure/B6661782.png)

![3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid](/img/structure/B6661796.png)
![3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B6661808.png)

![3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid](/img/structure/B6661831.png)
![4-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-3-fluorobenzoic acid](/img/structure/B6661835.png)
![2-[[2-[4-(Oxane-2-carbonylamino)phenyl]acetyl]amino]acetic acid](/img/structure/B6661848.png)
![2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid](/img/structure/B6661853.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661854.png)
